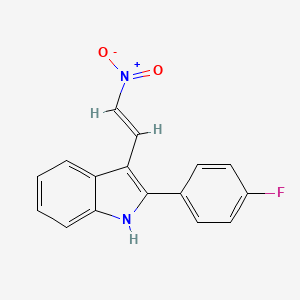

(S)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide

Descripción general

Descripción

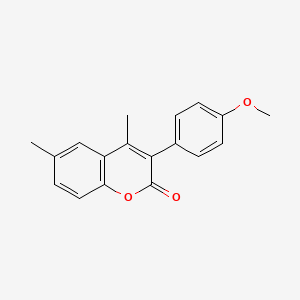

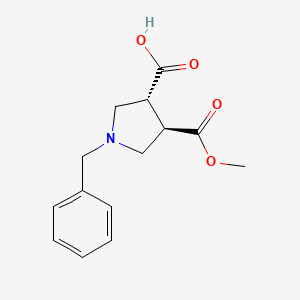

The compound is an organic molecule that contains a sulfinamide group (-S(=O)-NH-) and a bromobenzylidene group (C6H4-CH=). The presence of these groups could give the compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The sulfinamide and bromobenzylidene groups would likely play a significant role in its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the sulfinamide and bromobenzylidene groups. The bromine atom is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .Aplicaciones Científicas De Investigación

Applications in N-heterocycle Synthesis

Chiral sulfinamides, like (S)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide, are renowned chiral auxiliaries in stereoselective synthesis, particularly for amines and their derivatives. A comprehensive review by Philip et al. (2020) highlights the pivotal role of tert-butanesulfinamide, a closely related compound, in asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, and azetidines via sulfinimines. This methodology is instrumental for generating key structural motifs found in numerous natural products and compounds with therapeutic potential (Philip, Radhika, Saranya, & Anilkumar, 2020).

Advances in Sulfonamide-based Medicinal Chemistry

Sulfonamides, including structures similar to this compound, have a long history as antimicrobial agents. Recent advancements have expanded their utility beyond antibacterial applications to encompass a wide array of medicinal uses. Research by He Shichao et al. (2016) outlines the evolution of sulfonamide derivatives into versatile medicinal agents, showcasing their applications in treating various conditions such as cancer, inflammation, and epilepsy, among others. This review underscores the potential of structurally modified sulfonamides in broadening the scope of therapeutic applications (He Shichao, Jeyakkumar, Rao, Wang, Zhang, & Cheng-he, 2016).

Metal Sulfides in Renewable Energy Applications

Though not directly related to this compound, research on metal sulfides provides insight into the broader context of chemical applications in renewable energy. Chandrasekaran et al. (2019) review the controlled fabrication of metal sulfides and their roles in electrocatalytic, photocatalytic, and photoelectrochemical water splitting. This research highlights the versatility of sulfide compounds in energy conversion technologies, suggesting a potential area of interest for compounds with sulfide or sulfinamide functionalities (Chandrasekaran et al., 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(NE)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRVYZUIUHRGAW-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)/N=C/C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate](/img/structure/B3039495.png)

![[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol](/img/structure/B3039498.png)